4-Chloro-2-methylphenethyl acetate
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Overview
Description
4-Chloro-2-methylphenethyl acetate is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenethyl acetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenethyl acetate typically involves the esterification of 4-chloro-2-methylphenol with acetic acid or its derivatives. One common method includes the following steps:
Formation of Sodium 4-chloro-2-methylphenoxide: 4-Chloro-2-methylphenol is reacted with sodium hydroxide to form sodium 4-chloro-2-methylphenoxide.
Esterification: The sodium 4-chloro-2-methylphenoxide is then reacted with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-methylbenzoic acid or 4-chloro-2-methylacetophenone.
Reduction: 4-Chloro-2-methylphenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenethyl acetate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of 4-Chloro-2-methylphenethyl acetate.
Phenethyl acetate: The parent compound without the chlorine and methyl substitutions.
4-Chloro-2-methylbenzoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can significantly alter its chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-7-11(12)4-3-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWQEEPJQHNMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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